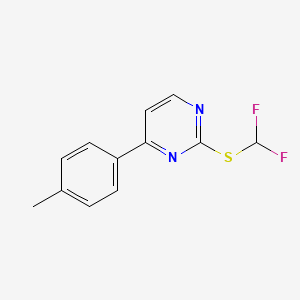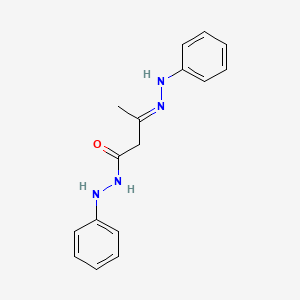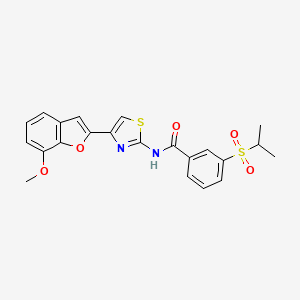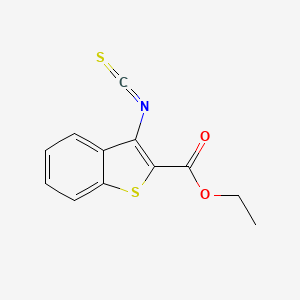
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C12H10F2N2S and its molecular weight is 252.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide has been studied for its potential use as a herbicide. Research indicates that it exhibits significant herbicidal activity against various weeds, particularly in paddy fields. It demonstrates a broad spectrum of weed control, including effectiveness against Echinochloa oryzicola, with optimal herbicidal activity observed when certain substituents are present in the compound (Yoshimura et al., 2011).
Chemical Synthesis and Reactions
This compound has been explored in the synthesis of various chemical structures and reactions. For instance, it has been utilized in the synthesis of N,S-chelate thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups. These compounds have shown interesting properties, such as sulfur inversion and restricted phenyl rotation, when coordinated to congested diiminoruthenium cores (Tresoldi et al., 2002).
Organic Synthesis
In organic chemistry, this compound has been identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This compound acts as a versatile agent in facilitating the addition of fluorinated groups to organic molecules, thus enabling the synthesis of a variety of fluorinated compounds (Zhao et al., 2010).
Polymer Synthesis
It has also been implicated in the synthesis of novel polyamide-imides. These polymers, which incorporate this compound, exhibit impressive thermal stability and solubility in various solvents. They are particularly notable for their potential applications in high-performance materials due to their outstanding properties (Shockravi et al., 2009).
Corrosion Inhibition
Additionally, pyrimidine-2-thione derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. These compounds have demonstrated effectiveness in preventing corrosion of mild steel in acidic environments, making them potentially useful in industrial applications (Soltani et al., 2015).
Mécanisme D'action
Target of Action
Sulfone derivatives, a group to which this compound belongs, have been shown to exhibit antifungal activity .
Mode of Action
It’s known that sulfone derivatives can interfere with the ergosterol content in fungal cells . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.
Biochemical Pathways
The compound is involved in the difluoromethylation process, which is a chemical reaction that introduces a difluoromethyl group into a molecule . This process can affect various biochemical pathways, depending on the specific targets of the compound. In the case of antifungal activity, it likely disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
The compound’s difluoromethyl group has been associated with increased metabolic stability and cns penetration in pharmaceutical candidates .
Result of Action
The result of the compound’s action is the disruption of ergosterol production in fungal cells, leading to increased susceptibility to the compound . This disruption can lead to cell death, providing the compound with its antifungal properties.
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSBOWWWIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)




![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)
